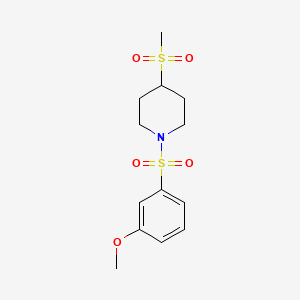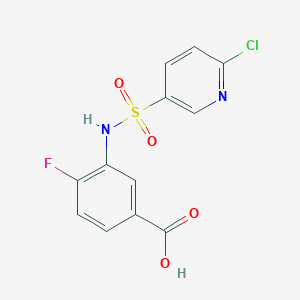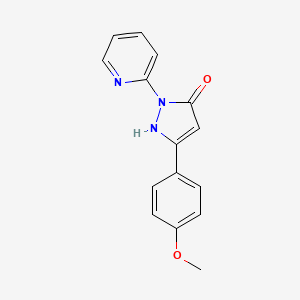
3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The methoxyphenyl group attached to the pyrazole ring suggests potential for varied chemical properties and biological activities. Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural features and chemical reactivity .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine with 1,3-diketones or their equivalents. For instance, the synthesis of related compounds has been achieved by reacting isoflavones and their thio analogues with hydrazine derivatives in hot pyridine . Another method includes the reaction of prop-2-en-1-one derivatives with thiosemicarbazide . These methods typically result in the formation of the pyrazole core, which can be further functionalized to introduce various substituents, such as the methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by single crystal X-ray diffraction studies. These studies reveal the dihedral angles between rings, the presence of intramolecular hydrogen bonds, and the overall conformation of the molecule . For example, the dihedral angle between the pyrazole and thiophene rings in a related compound was found to be 78.51(13)°, indicating a twisted conformation . Such structural analyses are crucial for understanding the chemical behavior and potential interactions of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the pyrazole ring and the substituents on the phenyl rings. They can undergo reactions like N-alkylation, oxidation, and coupling with other organic moieties . The reactivity can be influenced by the nature of the substituents and the solvent used during the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and optical properties, are influenced by their molecular structure. For instance, a related compound was found to be thermally stable up to 190°C . The solvent effects on structural parameters and the non-linear optical properties of these compounds have also been investigated, revealing their potential in material science applications . Additionally, the presence of methoxy groups can affect the electron-donating properties and overall polarity of the molecule .
科学的研究の応用
Antimicrobial Activity
Pyrazoline derivatives like 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol have been explored for their antimicrobial activities. A study demonstrated that various pyrazoline and cyanopyridine derivatives exhibited notable antimicrobial properties (Dangar, Borkhataria, & Shah, 2014). Another research synthesized similar compounds and found that they showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Structural Analysis
The synthesis and structure of compounds related to this compound have been a subject of various studies. One such compound, an intermediate in the synthesis of the anticoagulant apixaban, was analyzed using X-ray powder diffraction data (Wang, Suo, Zhang, Hou, & Li, 2017). Another research focused on the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation, showing their antibacterial and antifungal activities, with some compounds also tested for antitumor activity against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Anti-inflammatory and Anti-cancer Activities
The potential anti-inflammatory and anti-cancer activities of pyrazolopyrimidines, which can be synthesized from this compound derivatives, were investigated. These compounds were found to have promising results in their screenings for these activities (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Cytotoxicity and Other Biological Activities
Various derivatives of pyrazoles have been synthesized and tested for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their potential medicinal applications (Hassan, Hafez, & Osman, 2014). Moreover, the synthesis of pyrazolo[4,3-b]pyridine derivatives and their characterization for device applications in optical and quantum electronics have been explored (El-Menyawy, Zedan, & Nawar, 2019).
特性
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-12-7-5-11(6-8-12)13-10-15(19)18(17-13)14-4-2-3-9-16-14/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRWMVIPWWDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

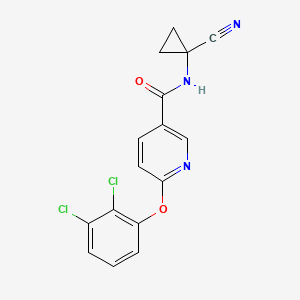

![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)



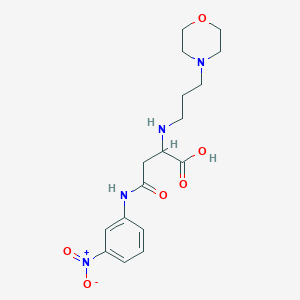
![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)
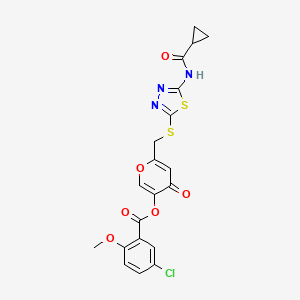

![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)
